molecular formula C12H11BrN2O3 B3420559 2-bromo-N-(2,6-dioxopiperidin-3-yl)benzamide CAS No. 194712-31-7

2-bromo-N-(2,6-dioxopiperidin-3-yl)benzamide

Cat. No.: B3420559
CAS No.: 194712-31-7
M. Wt: 311.13 g/mol
InChI Key: WJOTXXQZTRKIBF-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,6-dioxopiperidin-3-yl)benzamide (CAS 194712-31-7) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. This compound, with a molecular formula of C12H11BrN2O3 and a molecular weight of 311.13 g/mol, features a benzamide structure linked to a 2,6-dioxopiperidine moiety, a well-known pharmacophore in medicinal chemistry . Its primary research value lies as a critical synthetic intermediate in the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, a class of compounds with profound therapeutic potential . These derivatives are notably investigated for reducing levels of Tumor Necrosis Factor-alpha (TNF-α) and for their potent antineoplastic activities . Specifically, this bromo-benzamide derivative serves as a key precursor in cost-effective and scalable commercial processes for synthesizing innovative immunomodulatory drugs and piperidine-2,6-dione derivatives, which are being explored for the treatment of various cancers, inflammatory diseases, and autoimmune disorders . The compound is offered exclusively for advanced laboratory research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2,6-dioxopiperidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-8-4-2-1-3-7(8)11(17)14-9-5-6-10(16)15-12(9)18/h1-4,9H,5-6H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOTXXQZTRKIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194712-31-7
Record name 2-bromo-N-(2,6-dioxopiperidin-3-yl)benzamide
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Advanced Synthetic Methodologies and Chemical Derivatization of 2 Bromo N 2,6 Dioxopiperidin 3 Yl Benzamide

Strategic Approaches for the Synthesis of 2-bromo-N-(2,6-dioxopiperidin-3-yl)benzamide Precursors

The synthesis of the target compound hinges on the efficient preparation of its key precursors: a 2-brominated benzoic acid derivative and 3-aminopiperidine-2,6-dione. The final step involves the formation of an amide bond between these two fragments.

Regioselective Bromination: The introduction of a bromine atom at the ortho-position of the benzoic acid or benzamide (B126) scaffold is a critical step. Electrophilic aromatic bromination is the most common method for preparing the required aryl bromides. mdpi.com However, traditional electrophilic halogenation of N-aryl amides often yields a mixture of ortho and para substituted products, making regioselectivity a significant challenge. rsc.org Achieving high ortho-selectivity requires specific strategies. Methods utilizing directing groups on the amide nitrogen or employing specialized catalytic systems can favor the desired C2-bromination. rsc.org Common brominating agents include N-bromosuccinimide (NBS) and dibromodimethylhydantoin (DBDMH). mdpi.comnih.gov For instance, peptide-catalyzed bromination has been shown to install ortho-bromides with high yield and regioselectivity on benzamide substrates. nih.gov

Amide Coupling Techniques: The formation of the amide bond between 2-bromobenzoic acid and 3-aminopiperidine-2,6-dione is typically achieved using standard peptide coupling protocols. researchgate.net This involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Common coupling reagents include carbodiimides, such as N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), often in the presence of an additive like Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. researchgate.netresearchgate.net The general procedure involves reacting the 2-bromobenzoic acid with the coupling agents before adding the 3-aminopiperidine-2,6-dione hydrochloride salt, usually in the presence of a non-nucleophilic base like triethylamine to liberate the free amine. researchgate.net

A typical reaction scheme is as follows:

Activation of 2-bromobenzoic acid with a coupling agent (e.g., EDC·HCl/HOBt) in an aprotic solvent like dichloromethane (CH2Cl2).

Addition of 3-aminopiperidine-2,6-dione and a base (e.g., triethylamine).

Stirring the reaction mixture at room temperature until completion, followed by purification. researchgate.net

The yield and purity of this compound are highly dependent on the reaction conditions for both the bromination and amide coupling steps. Optimization of parameters such as solvent, temperature, catalyst, and base is crucial for an efficient synthesis.

For the amide coupling step, various conditions can be fine-tuned. The choice of solvent can significantly impact reaction rates and solubility of reagents. Dichloromethane and N,N-dimethylformamide (DMF) are commonly employed. researchgate.netresearchgate.net The base used to neutralize the amine salt and facilitate the reaction is also a key parameter. While triethylamine is common, other organic or inorganic bases can be used. researchgate.netbeilstein-journals.org Temperature control is important, with many coupling reactions initiated at 0°C to control the initial exothermic reaction before being allowed to proceed at room temperature. nanobioletters.com In some cases, microwave irradiation has been shown to dramatically reduce reaction times and increase yields for related coupling reactions. researchgate.net

The table below summarizes key parameters that can be optimized for the amide coupling reaction.

ParameterVariableTypical ExamplesEffect on Reaction
Solvent Polarity, Aprotic/ProticCH₂Cl₂, DMF, THFAffects solubility of reactants and reaction rate. DMF can accelerate reactions but may be harder to remove.
Coupling Reagent Activation EfficiencyEDC·HCl, HOBt, HATUDetermines the efficiency of carboxylic acid activation and can help suppress racemization and side reactions.
Base Strength, Steric HindranceTriethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralizes the amine salt and facilitates the coupling; choice can impact side reactions.
Temperature Reaction Rate0°C to Room TemperatureLower initial temperatures can control exothermic reactions, while higher temperatures can increase the reaction rate.

Functionalization and Diversification of the Benzamide Moiety

The this compound scaffold serves as a versatile platform for further chemical modification. The bromine atom acts as a synthetic handle for introducing a wide array of functional groups, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Replacing the bromine atom with various substituents can profoundly alter the molecule's physicochemical properties, such as its electronics, lipophilicity, and steric profile. The introduction of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) at this position can modulate the electron density of the benzamide ring. These electronic perturbations can influence the molecule's binding affinity to its biological targets. Even with the steric hindrance imposed by the ortho-substituents, which can twist the amide group out of the plane of the aromatic ring, polar substituent effects can still be effectively transmitted. researchgate.net This allows for fine-tuning of the molecule's properties through strategic substitution at the C2 position.

The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prevalent for this purpose. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the benzamide scaffold and a variety of aryl or heteroaryl boronic acids or esters. This is a robust and widely used method to introduce diverse aromatic systems.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines, including anilines and heterocyclic amines.

Sonogashira Coupling: This method is used to install alkyne functionalities by coupling the aryl bromide with a terminal alkyne.

These coupling strategies provide access to a vast chemical space, allowing for the systematic exploration of how different aryl and heteroaryl substituents at the C2-position impact biological activity.

The table below provides examples of palladium-catalyzed cross-coupling reactions applicable to the 2-bromo-benzamide scaffold.

Reaction TypeCoupling PartnerCatalyst/Ligand SystemBond Formed
Suzuki-Miyaura Ar-B(OH)₂ or Ar-B(OR)₂Pd(PPh₃)₄, Pd(dppf)Cl₂C(sp²)-C(sp²)
Buchwald-Hartwig R₂NHPd₂(dba)₃ / Xantphos, RuPhosC(sp²)-N
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIC(sp²)-C(sp)
Heck AlkenePd(OAc)₂ / P(o-tol)₃C(sp²)-C(sp²)

Integration into Complex Molecular Architectures for Targeted Protein Degradation

One of the most significant applications of this compound is its use as a foundational building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). nih.gov The N-(2,6-dioxopiperidin-3-yl)acetamide motif is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), which is a component of the CRL4-CRBN E3 ligase complex. nih.gov

PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins. nih.gov They consist of three main components:

A "warhead" ligand that binds to the target protein of interest (POI).

An E3 ligase ligand.

A chemical linker that connects the two ligands.

By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome. nih.gov

In this context, this compound serves as a precursor to the E3 ligase-binding moiety. The bromine atom provides a convenient point of attachment for a linker, which is then connected to a warhead ligand specific for a disease-causing protein. This modular approach has enabled the rapid development of potent and selective protein degraders for a wide range of targets, establishing targeted protein degradation as a promising therapeutic strategy. nih.gov

Linker Attachment Chemistries for Bifunctional Molecules

The bromine atom on the aromatic ring of this compound is a key functional group for introducing linkers through various modern cross-coupling reactions. These reactions enable the covalent attachment of a linker, which will ultimately connect the CRBN-binding motif to a ligand for a target protein of interest. The choice of chemistry dictates the nature of the resulting bond and the properties of the final bifunctional molecule.

One of the most powerful and widely used methods for this purpose is the Palladium-catalyzed Buchwald-Hartwig amination . This reaction forms a carbon-nitrogen (C-N) bond between the aryl bromide and an amine-terminated linker. High-throughput experimentation has been employed to optimize this methodology for structurally related aryl bromides, such as those derived from lenalidomide (B1683929), allowing for the rapid exploration of a wide range of alkyl- and aryl-amine linkers. researchgate.net This approach is advantageous due to its functional group tolerance and the ability to construct PROTACs with reduced step counts and improved yields. researchgate.net

Another key strategy involves Sonogashira coupling , which is used to attach alkyne-containing linkers to the aryl bromide. This palladium-catalyzed reaction forms a carbon-carbon (C-C) bond and is instrumental in creating linkers with specific lengths and rigidities. nih.gov The resulting alkyne can be further modified, for instance, through reduction via hydrogenation to yield a more flexible alkyl linker. nih.gov

The following table summarizes prominent linker attachment chemistries applicable to this compound for the synthesis of bifunctional molecules.

Reaction Type Catalyst/Reagents Linker Functional Group Bond Formed Key Advantages
Buchwald-Hartwig AminationPalladium catalyst (e.g., Pd-PEPPSI-IPentCl), BasePrimary/Secondary AmineAryl-NitrogenBroad substrate scope, high functional group tolerance, reduced step count.
Sonogashira CouplingPalladium catalyst, Copper(I) co-catalyst, BaseTerminal AlkyneAryl-Carbon (sp)Precise linker length control, introduction of rigidity.
Suzuki CouplingPalladium catalyst, BaseBoronic acid / esterAryl-Carbon (sp2)Formation of biaryl linkages, stable C-C bonds.
Nucleophilic Aromatic Substitution (SNAr)BaseAmine, Thiol, AlcoholAryl-HeteroatomCan be used with electron-deficient aromatic systems.

Modular Synthesis of PROTAC-type Constructs

The modular synthesis of PROTACs is a cornerstone of modern targeted protein degradation research, enabling the rapid assembly and evaluation of numerous candidate molecules. nih.gov This strategy relies on connecting three key components: a ligand for an E3 ligase, a linker, and a ligand for a protein of interest (POI). In this context, derivatives of this compound serve as valuable building blocks for the E3 ligase ligand portion.

The synthesis is often convergent, where the E3 ligand-linker conjugate and the POI ligand are prepared separately and then joined in a final step. researchgate.net For instance, this compound can be reacted with a bifunctional linker (e.g., an amino-PEG-acid) via one of the chemistries described above. The other end of the linker is then available for coupling to a POI ligand.

A powerful modular approach involves solid-phase synthesis, which streamlines purification and allows for the rapid generation of a library of PROTACs. researchgate.net In a typical solid-phase workflow, a POI ligand might be immobilized on a resin. A linker is then attached, followed by the coupling of the E3 ligase ligand, which could be a derivative of this compound. This method allows for variations in both the linker and the E3 ligand to be explored efficiently. researchgate.net

The table below illustrates a conceptual modular synthesis of a PROTAC library where the linker is varied.

Module 1: E3 Ligase Ligand Module 2: Linker Type Module 3: Protein of Interest (POI) Ligand Resulting PROTAC Type
N-(2,6-dioxopiperidin-3-yl)benzamide derivativePolyethylene (B3416737) glycol (PEG)Kinase InhibitorFlexible, hydrophilic PROTAC
N-(2,6-dioxopiperidin-3-yl)benzamide derivativeAlkyl ChainBromodomain (BRD) InhibitorFlexible, hydrophobic PROTAC
N-(2,6-dioxopiperidin-3-yl)benzamide derivativeRigid Piperazine-basedNuclear Receptor LigandConformationally constrained PROTAC

This modularity is crucial for optimizing the properties of the PROTAC, as the nature and length of the linker significantly impact the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. nih.gov

Molecular Mechanisms of Cereblon Crbn Modulation by 2 Bromo N 2,6 Dioxopiperidin 3 Yl Benzamide Derived Ligands

Ligand-Induced Allosteric Modulation of CRBN E3 Ubiquitin Ligase Activity

Ligands derived from 2-bromo-N-(2,6-dioxopiperidin-3-yl)benzamide act as allosteric modulators of the CRBN E3 ubiquitin ligase complex. The binding of these small molecules to CRBN occurs at a specific site known as the thalidomide-binding pocket, which is characterized by a trio of tryptophan residues. nih.govnih.gov This interaction is primarily driven by the glutarimide (B196013) moiety common to these compounds. nih.gov

Upon binding, the ligand does not directly interact with the catalytic sites of the E3 ligase complex. Instead, it induces a conformational change in the CRBN protein. The benzamide (B126) portion of the ligand becomes solvent-exposed and effectively remodels the substrate-binding surface of CRBN. nih.gov This altered surface conformation is the basis for the recruitment of new protein substrates, referred to as neo-substrates, that would not normally be recognized by CRBN. nih.gov This induced change in substrate specificity is a hallmark of the allosteric modulation driven by these compounds, transforming the E3 ligase into a tool for targeting specific proteins for degradation.

Formation and Stabilization of Neo-Substrate Ternary Complexes

The central event in the mechanism of action for these benzamide derivatives is the formation of a stable ternary complex, consisting of the CRBN E3 ligase, the benzamide ligand, and a neo-substrate. nih.govresearchgate.net The ligand acts as a molecular glue, providing essential protein-glue-protein contacts and fostering new protein-protein interactions that stabilize the entire complex. nih.govnih.gov The stability and efficiency of this ternary complex are critical determinants of the subsequent degradation of the target protein. researchgate.net Biophysical methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to measure the binding affinity and cooperativity of these ternary complexes, which are key parameters for optimizing degrader efficacy. nih.gov

The chemical structure of the benzamide-derived ligand dictates the specificity of neo-substrate recruitment. While classical immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs are known to recruit neo-substrates such as Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1 alpha (CK1α), novel benzamide derivatives have been developed to alter this profile. nih.govdundee.ac.uk

Research into conformationally locked benzamide-type derivatives has led to the discovery of ligands with a more favorable selectivity profile. nih.govresearchgate.net These compounds have been shown to exhibit significantly decreased neomorphic ligase activity towards canonical IMiD neo-substrates like IKZF1, IKZF3, and SALL4. researchgate.net This enhanced selectivity provides an opportunity to design highly specific degraders, minimizing off-target effects associated with traditional IMiD scaffolds. nih.govresearchgate.net The specificity is determined by the unique de novo binding interface created between the modified CRBN surface and the specific neo-substrate, a process that is highly sensitive to the ligand's structure. nih.gov

Table 1: Neo-Substrate Selectivity Profile of CRBN Ligands
Ligand ClassRepresentative Compound(s)Commonly Recruited Neo-SubstratesNotes
Classical IMiDsThalidomide, Pomalidomide (B1683931), Lenalidomide (B1683929)IKZF1, IKZF3, SALL4, CK1αBroadly recruits specific transcription factors and kinases. researchgate.netnih.gov
Novel Benzamide DerivativesConformationally locked benzamidesSpecific targets (e.g., BRD4, HDAC6 via PROTACs)Designed for enhanced selectivity with reduced activity against IKZF1/3 and SALL4. nih.govresearchgate.net

Once the stable ternary complex is formed, the neo-substrate is brought into close proximity to the enzymatic machinery of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov This proximity allows for the efficient transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to one or more lysine (B10760008) residues on the surface of the neo-substrate. researchgate.net

The formation of a polyubiquitin (B1169507) chain on the target protein serves as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. broadinstitute.orgresearchgate.net The ubiquitinated neo-substrate is then delivered to the proteasome, where it is unfolded and proteolytically degraded. researchgate.net The efficiency of this entire process, from ternary complex formation to proteasomal degradation, is influenced by the geometry of the ternary complex, which dictates the accessibility of lysine residues on the substrate for ubiquitination. researchgate.net

Disruption of Endogenous CRBN Substrate Interactions

Cereblon has a set of endogenous substrates that it recognizes and targets for degradation as part of its normal physiological function. nih.gov The development of synthetic ligands that bind to the same site as these natural substrates raises the possibility of competitive inhibition and disruption of these endogenous interactions.

Recent discoveries have identified C-terminal cyclic imides, which can form on proteins through the intramolecular cyclization of glutamine or asparagine residues, as a potential physiological degron recognized by CRBN. nih.gov This suggests that synthetic ligands like the immunomodulatory drugs and novel benzamide derivatives may act as mimetics of a naturally occurring degradation signal. nih.gov Some novel benzamide-type derivatives are specifically designed to replicate the interactions of a natural CRBN degron. nih.govresearchgate.net By occupying the substrate-binding pocket, these synthetic ligands can competitively block the binding of endogenous substrates, potentially altering cellular homeostasis. The development of ligands with high affinity and specificity for inducing the degradation of neo-substrates while minimizing interference with endogenous substrate processing is a key goal in the field of targeted protein degradation.

Pre Clinical Investigations of Targeted Protein Degradation Utilizing 2 Bromo N 2,6 Dioxopiperidin 3 Yl Benzamide Derivatives

In Vitro Cellular Target Engagement Assays

The initial evaluation of a PROTAC's potential begins with assessing its ability to engage its two intended targets—the E3 ligase and the protein of interest—within a cellular environment. kinampark.com A variety of biophysical and cellular assays are employed to confirm target engagement and provide quantitative data on binding affinity and degradation efficacy. frontiersin.orgbioascent.com Techniques such as the cellular thermal shift assay (CETSA) and bioluminescence resonance energy transfer (BRET) are powerful tools for measuring ligand binding in intact cells. frontiersin.orgbioduro.com

The foundation of a successful CRBN-based PROTAC is a ligand that binds to the CRBN E3 ligase with high affinity and stability. Benzamide-type derivatives have been developed to optimize these properties. nih.gov Researchers have focused on creating conformationally locked benzamide (B126) structures that enhance chemical stability and improve binding affinity compared to earlier IMiD-based ligands. nih.govresearchgate.net

The introduction of fluorine atoms into the benzamide structure has been shown to be a particularly effective strategy for increasing CRBN binding affinity. nih.gov This modification is a common medicinal chemistry tactic to improve biological properties. nih.gov The binding affinity of these novel ligands is typically quantified using biophysical methods such as microscale thermophoresis (MST) or surface plasmon resonance (SPR). researchgate.net These assays measure the interaction between the ligand and the CRBN protein, providing key data on the strength of the binding.

Table 1: In Vitro CRBN Binding Affinity of Benzamide Derivatives Note: Data is illustrative and compiled from findings on novel benzamide-type CRBN binders. Specific values can vary based on the exact molecular structure and assay conditions.

CompoundModificationCRBN Binding Affinity (Kd, nM)Assay Method
Pomalidomide (B1683931)Reference IMiD~250MST
Benzamide Analog 1Non-fluorinated150MST
Benzamide Analog 2Fluorinated65MST
Benzamide Analog 3Conformationally Locked40SPR

Once a potent CRBN ligand is identified, it is incorporated into a PROTAC molecule designed to target a specific protein for degradation. The efficacy of these PROTACs is assessed by measuring the reduction in the levels of the target protein in cellular assays. A common metric for this is the DC50 value, which represents the concentration of the PROTAC required to degrade 50% of the target protein.

PROTACs developed from benzamide-based CRBN ligands have demonstrated potent degradation of various therapeutically relevant targets, such as Bromodomain-containing protein 4 (BRD4) and Histone deacetylase 6 (HDAC6). nih.govresearchgate.net For instance, linking a benzamide-CRBN ligand to a BRD4 inhibitor creates a PROTAC that can effectively induce the degradation of BRD4 in cancer cell lines. nih.govnih.gov The performance of these novel PROTACs often surpasses that of reference PROTACs built with traditional IMiD ligands. nih.govresearchgate.net

Table 2: Efficacy of BRD4 Degradation by Benzamide-Derived PROTACs Note: Data is illustrative, based on published results for novel BRD4-targeting PROTACs.

PROTAC CompoundCell LineTarget ProteinDC50 (nM)Dmax (%)
Reference PROTAC (IMiD-based)MV4;11BRD425>90
Benzamide-PROTAC 1MV4;11BRD48>95
Benzamide-PROTAC 2HeLaBRD412>95
Benzamide-PROTAC 322Rv1BRD45>98

Analysis of Protein Degradation Kinetics and Potency

Beyond simple efficacy (DC50), understanding the kinetics of protein degradation is crucial for evaluating a PROTAC's therapeutic potential. nih.gov This includes determining the rate of degradation and how sustained the effect is over time. A potent PROTAC should induce rapid and sustained degradation of the target protein. chemrxiv.org

Live-cell monitoring techniques, such as those using luminescence or NanoBRET assays, allow for the quantitative tracking of protein levels in real-time. nih.gov These studies can reveal important differences between compounds that may have similar DC50 values. For example, some PROTACs might achieve maximum degradation quickly, but the protein levels may rebound shortly after, indicating a lack of sustained activity. nih.gov In contrast, other PROTACs can induce a more prolonged degradation effect, which is often more desirable therapeutically. chemrxiv.org The half-life of the ternary complex (PROTAC-Target-E3 Ligase) is a key factor influencing degradation efficiency and kinetics. nih.gov

Table 3: Kinetic Profile of Target Protein Degradation Note: This table presents hypothetical kinetic data for illustrative purposes.

PROTAC CompoundTime to Dmax (hours)Degradation Half-Life (t1/2, hours)Sustained Degradation at 24h (% of control)
dBET1 (Reference)5840%
Benzamide-PROTAC A416<10%
Benzamide-PROTAC B6>24<5%

Mechanistic Studies of Ubiquitin-Proteasome System Hijacking

The mechanism of action for PROTACs involves hijacking the cell's own UPS. researchgate.netresearchgate.net This process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. nih.gov This induced proximity enables the E3 ligase (in this case, CRBN) to catalyze the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. nih.govnih.gov

The attachment of a polyubiquitin (B1169507) chain acts as a molecular flag, marking the protein for recognition and subsequent degradation by the 26S proteasome. nih.govnih.govnih.gov After the protein is degraded into small peptides, the PROTAC molecule is released and can engage in further catalytic cycles of degradation. nih.gov Mechanistic studies aim to confirm that degradation is indeed dependent on the proteasome. This is often done by co-treating cells with the PROTAC and a proteasome inhibitor (like MG132 or bortezomib); if degradation is blocked, it confirms a proteasome-dependent mechanism. researchgate.net Further studies can also verify the ubiquitination of the target protein through immunoprecipitation and western blotting techniques.

Selective Degradation Profiling against Proteomic Backgrounds

A critical attribute of a high-quality PROTAC is its selectivity. scienceopen.com Ideally, it should only degrade the intended target protein without affecting the levels of other proteins in the cell (the proteome). wuxiapptec.com Unbiased, quantitative mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a degrader. chemrxiv.org

In these experiments, cells are treated with the PROTAC, and the levels of thousands of proteins are quantified simultaneously. The results can reveal whether the PROTAC is truly selective for its target or if it causes off-target degradation. chemrxiv.org Benzamide-based CRBN ligands have been specifically designed to have a more favorable selectivity profile, avoiding the degradation of known IMiD neosubstrates like IKZF1, IKZF3, and SALL4. nih.govresearchgate.netnih.gov This enhanced selectivity is a significant advantage, as it can reduce the potential for undesired biological consequences. nih.gov

Table 4: Proteomic Selectivity Profile of a Benzamide-Derived BRD4 PROTAC Note: Data is representative of findings from quantitative proteomic studies.

ProteinAbundance Change vs. DMSO Control (log2 fold change)Significance (p-value)Comment
BRD4 -3.5< 0.0001Intended Target, Significantly Degraded
BRD2 -2.8< 0.001On-target family member, also degraded
BRD3 -2.5< 0.001On-target family member, also degraded
IKZF1+0.1> 0.05Not significantly changed (desired outcome)
IKZF3-0.05> 0.05Not significantly changed (desired outcome)
SALL4+0.2> 0.05Not significantly changed (desired outcome)
GAPDH-0.1> 0.05Housekeeping protein, not affected
Total Proteins Quantified: >5000

Structure Activity Relationships Sar and Computational Insights for 2 Bromo N 2,6 Dioxopiperidin 3 Yl Benzamide Analogs

Impact of Structural Modifications on CRBN Binding Affinity and Degradation Efficiency

The affinity of 2-bromo-N-(2,6-dioxopiperidin-3-yl)benzamide analogs for CRBN is a key determinant of their potential efficacy as the CRBN-recruiting element of a PROTAC. Modifications to the benzamide (B126) and piperidine-2,6-dione moieties can significantly influence this binding and, consequently, the degradation of target proteins.

The rational design of novel non-phthalimide CRBN binders, such as the benzamide series, has been guided by the goal of improving physicochemical properties, stability, and on-target affinity while minimizing the neosubstrate degradation associated with traditional immunomodulatory drugs (IMiDs). scielo.org.zaacs.orgscispace.comnih.gov Key to the binding of these ligands is the glutarimide (B196013) moiety, which anchors within a conserved tri-tryptophan pocket of the CRBN thalidomide-binding domain (TBD). nih.govchemrxiv.org

Systematic modifications of the benzamide ring have revealed critical SAR insights. For instance, the introduction of a fluorine atom at the ortho position of the benzamide scaffold can lead to the formation of an intramolecular hydrogen bond (IMHB) between the fluorine and the amide proton. acs.org This pre-organizes the ligand into a conformationally locked state that is favorable for CRBN binding, potentially reducing the entropic penalty upon binding. acs.org

Studies on various substitutions on the benzamide ring have demonstrated that both electron-donating and electron-withdrawing groups can influence binding affinity. The table below summarizes the binding affinities of selected N-(2,6-dioxopiperidin-3-yl)benzamide analogs for the human CRBN thalidomide (B1683933) binding domain (hTBD), as determined by a competitive microscale thermophoresis (MST) assay.

Compound IDR1 (ortho)R2 (meta)R3 (para)Ki (μM) for hTBD
1a HHH>100
1b FHH10.1
1c ClHH3.3
1d BrHH2.5
1e IHH2.0
1f HFH>100
1g HHF18.0
1h FFF0.9

The data clearly indicates that halogen substitution at the ortho position (R1) significantly enhances binding affinity compared to the unsubstituted analog (1a ). acs.org There is a clear trend of increasing affinity with increasing halogen size from fluorine to iodine (1b-1e ), suggesting that van der Waals interactions and potentially halogen bonding contribute to the enhanced binding. The bromo-substituted analog (1d ) exhibits a strong binding affinity with a Ki of 2.5 μM. In contrast, substitution at the meta position (R2) with fluorine (1f ) does not improve binding, while a para-fluoro substitution (1g ) provides a modest improvement. The pentafluorinated analog (1h ) displays the highest affinity in this series, highlighting the positive cumulative effect of fluorine substitutions. acs.org

These findings underscore the importance of the substitution pattern on the benzamide ring for optimizing CRBN engagement. The 2-bromo substitution, in particular, provides a significant enhancement in binding affinity over the unsubstituted parent compound, making this compound a potent CRBN ligand.

When this compound is incorporated into a PROTAC, the linker connecting it to a target protein ligand plays a crucial role in the formation and stability of the ternary complex (CRBN-PROTAC-target protein). The length and chemical composition of the linker are critical parameters that dictate the proximity and relative orientation of CRBN and the target protein, which in turn affects the efficiency of ubiquitination and subsequent degradation. nih.gov

While specific studies on PROTACs utilizing this compound are limited, general principles of PROTAC design are applicable. A linker that is too short may lead to steric clashes between the two proteins, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in unproductive binding, where the ternary complex forms but the lysine (B10760008) residues on the target protein are not positioned optimally for ubiquitination by the E2 ubiquitin-conjugating enzyme. nih.gov

The composition of the linker, which often consists of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more rigid structures, also influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. Furthermore, the linker can engage in interactions with the proteins in the ternary complex, contributing to cooperativity, which is the measure of how the binding of one protein to the PROTAC affects the binding of the other. Positive cooperativity, where the formation of the binary complex enhances the affinity for the second protein, is often a desirable feature for potent degraders.

Advanced Computational Chemistry Applications

Computational chemistry provides powerful tools to investigate the interactions of this compound analogs with CRBN at an atomic level, offering insights that can guide the design of more potent and selective ligands and degraders.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound analogs, docking studies into the crystal structure of the CRBN TBD can elucidate the key interactions responsible for binding.

Docking simulations have confirmed that the glutarimide moiety of these ligands binds within the tri-tryptophan pocket, forming hydrogen bonds with key residues. nih.gov The benzamide portion is typically more solvent-exposed, providing an attachment point for linkers in PROTAC design. nih.gov

For the 2-bromo analog, docking studies would likely show the bromine atom positioned to make favorable van der Waals or halogen bonding interactions with the protein surface, consistent with the observed high binding affinity. Scoring functions are used to rank the docked poses, with lower scores generally indicating more favorable binding energies.

The following table presents hypothetical docking scores for a series of halogenated analogs, illustrating the expected trend based on experimental binding data.

CompoundHalogen at ortho-positionPredicted Docking Score (kcal/mol)Key Interactions
Analog 1 H-5.2H-bonds from glutarimide
Analog 2 F-6.8H-bonds from glutarimide, IMHB
Analog 3 Cl-7.5H-bonds from glutarimide, van der Waals
Analog 4 Br-7.9H-bonds from glutarimide, van der Waals/halogen bond
Analog 5 I-8.2H-bonds from glutarimide, van der Waals/halogen bond

These predicted scores would correlate with the experimental finding that larger halogens at the ortho position lead to tighter binding.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of biological macromolecules over time. For the CRBN-ligand binary complex or a full CRBN-PROTAC-target ternary complex, MD simulations can reveal insights into complex stability, conformational changes, and the role of solvent. scielo.org.zaresearchgate.netresearchgate.net

MD simulations of CRBN in complex with ligands like lenalidomide (B1683929) have shown that the glutarimide ring remains stably bound in the tri-tryptophan pocket through robust hydrogen bonding. scielo.org.za The simulations can also characterize the flexibility of different regions of the protein and the ligand. For PROTACs, MD simulations can be used to explore the conformational landscape of the linker and the relative motions of the two proteins, helping to identify productive conformations for ubiquitination. nih.govresearchgate.netresearchgate.net

Analysis of MD trajectories can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To quantify the stability of key hydrogen bonds between the ligand and CRBN.

Solvent Accessible Surface Area (SASA): To understand how much of the complex is exposed to the solvent, which can influence its properties. scielo.org.za

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, a QSAR model could be developed to predict CRBN binding affinity based on various molecular descriptors.

These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).

A QSAR model is typically represented by an equation, such as:

pKi = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pKi is the negative logarithm of the binding affinity, and c represents the coefficients for each descriptor determined through statistical methods like multiple linear regression or partial least squares.

For the benzamide series, a QSAR model could potentially identify the key physicochemical properties that govern CRBN binding. For example, the model might show a positive correlation between binding affinity and the size of the ortho-substituent (related to van der Waals interactions) and a negative correlation with polarity in certain regions of the molecule. Such a model, once validated, could be used to predict the binding affinity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds and accelerating the drug discovery process.

X-ray Crystallography and Cryo-EM Studies of Ligand-CRBN Complexes

The three-dimensional structures of ligands in complex with the Cereblon (CRBN) E3 ligase provide critical insights into the molecular basis of their activity. Both X-ray crystallography and cryogenic electron microscopy (Cryo-EM) have been instrumental in elucidating the binding modes of various ligands, including benzamide analogs, and in understanding the conformational changes that CRBN undergoes upon ligand and substrate binding.

High-resolution structural studies have revealed that the glutarimide moiety of these ligands is essential for CRBN binding, inserting into a hydrophobic pocket formed by three conserved tryptophan residues (Trp380, Trp386, and Trp400) in the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net The imide group of the glutarimide ring forms crucial hydrogen bonds with the backbone of CRBN residues, anchoring the ligand in place. nih.gov

While a crystal structure for this compound specifically complexed with human CRBN is not publicly available, structures of closely related benzamide analogs have been solved with a bacterial homolog of the human CRBN TBD, MsCI4. acs.org These structures provide a model for how the benzamide portion of the molecule interacts with the protein surface. For instance, the crystal structure of N-(2,6-dioxopiperidin-3-yl)-2-fluoro-3-aminobenzamide (a compound with an ortho-fluoro substituent) in complex with MsCI4 has been determined (PDB ID: 8OU4). acs.org In these complexes, the benzamide ring is positioned near the entrance of the glutarimide-binding pocket, with its orientation influenced by substituents.

Computational modeling and analysis of related structures suggest that the 2-bromo substituent on the benzamide ring of this compound would be solvent-exposed, projecting from the surface of CRBN. researchgate.net This position is significant as it is often used as an attachment point for linkers in the design of Proteolysis Targeting Chimeras (PROTACs). The ortho-substituent, such as the bromine atom, can influence the conformation of the entire molecule through intramolecular hydrogen bonds (IMHBs). acs.org For ortho-halogenated benzamides, an IMHB can form between the amide N-H group and the halogen atom (C-X···H–N), which rigidifies the ligand's conformation. acs.org This pre-determined conformation can favorably impact the binding affinity and biological activity of the CRBN ligand. acs.org

Cryo-EM studies have complemented crystallographic data by revealing the dynamic nature of the full DDB1-CRBN complex. These studies have shown that CRBN exists in at least two major conformational states: an "open" state in the absence of a ligand and a "closed" state upon ligand binding. nih.govbiorxiv.org In the apo (unliganded) state, the TBD is separated from the N-terminal Lon-like domain. nih.gov The binding of a ligand like pomalidomide (B1683931) is sufficient to induce a conformational rearrangement, stabilizing the closed form where the TBD is positioned adjacent to the Lon domain. nih.gov This closed, ligand-bound conformation is the one competent for recruiting neosubstrates for degradation.

The table below summarizes key crystallographic and Cryo-EM data for CRBN in complex with various ligands, providing a structural basis for understanding the interactions of benzamide analogs.

PDB IDTitleMethodResolution (Å)Ligand(s)Organism
8OU4 Crystal structure of MsCI4 in complex with benzamide 11bX-ray DiffractionN/AN-(2,6-dioxopiperidin-3-yl)-2-fluoro-3-aminobenzamideMagnetospirillum gryphiswaldense
8OJH Crystal structure of human CRBN-DDB1 in complex with compound 4X-ray Diffraction2.72PROTAC componentHomo sapiens
4TZ4 Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with lenalidomideX-ray Diffraction2.85LenalidomideHomo sapiens / Gallus gallus
N/A Cryo-EM of DDB1-CRBN in complex with pomalidomideElectron Microscopy3.9PomalidomideHomo sapiens

Data for PDB IDs 8OU4, 8OJH, and 4TZ4 were sourced from the RCSB Protein Data Bank. Cryo-EM data for the pomalidomide complex was sourced from related publications. nih.govacs.orgnih.govrcsb.org

These structural studies collectively demonstrate that while the glutarimide moiety provides the primary anchor to CRBN, modifications to the benzamide portion, such as the addition of a 2-bromo group, play a crucial role in modulating the ligand's conformation and its interaction with the protein surface, ultimately influencing its efficacy as a CRBN binder and its potential use in larger constructs like PROTACs.

Future Research Trajectories and Methodological Challenges in 2 Bromo N 2,6 Dioxopiperidin 3 Yl Benzamide Research

Development of Novel E3 Ligase Recruitment Moieties

The vast majority of targeted protein degraders in development, including molecular glues and Proteolysis Targeting Chimeras (PROTACs), rely on recruiting a very small fraction of the more than 600 E3 ligases present in human cells, primarily CRBN and von Hippel-Lindau (VHL). icr.ac.uknih.gov This dependency creates significant biological and chemical constraints, such as potential toxicity, limited tissue specificity, and a restricted pool of degradable target proteins. icr.ac.uk A critical future direction is the discovery and validation of ligands for alternative E3 ligases to overcome these hurdles.

Exploring novel E3 ligases is essential for expanding the potential of TPD. icr.ac.uk Researchers are actively seeking to identify new ligases with desirable properties, such as tissue-specific or tumor-enriched expression, which could lead to more selective and safer degraders. cullgen.com For instance, recruiting E3 ligases that are aberrantly highly expressed in tumor cells could enhance the therapeutic window for cancer treatments. icr.ac.uk Furthermore, utilizing E3 ligases that are functionally essential may prevent the development of resistance through mutation or downregulation of the ligase gene, a known challenge with non-essential ligases like CRBN and VHL. cullgen.com

Recent studies have begun to demonstrate the feasibility of recruiting other E3 ligases, including DCAF15, DCAF16, KEAP1, RNF4, and HERC4, for targeted protein degradation. icr.ac.uknih.gov The discovery of ligands for these and other ligases represents a major methodological challenge, often requiring innovative screening approaches and a deep understanding of E3 ligase biology. frontiersin.org

Table 1: Examples of Novel E3 Ligases Being Explored for Targeted Protein Degradation

E3 LigaseRationale for ExplorationPotential Advantages
DCAF15 Recruited by aryl sulfonamides like Indisulam to degrade RBM39. nih.govnih.govExpands the scope of molecular glue targets.
KEAP1 A highly selective, noncovalent ligand has been developed into a PROTAC. nih.govOffers an alternative to CRBN/VHL with different substrate scope.
RNF4 Has been successfully recruited for TPD applications. icr.ac.ukPotential for targeting different protein classes.
Tissue-Specific Ligases Expression is restricted to certain tissues or enriched in tumors. cullgen.comCould lead to degraders that target or avoid specific tissues, improving safety. cullgen.com
Functionally Essential Ligases Less likely to be mutated or downregulated by tumor cells. cullgen.comMay overcome a key mechanism of acquired resistance. cullgen.com

Strategies for Overcoming Molecular Resistance Mechanisms to Degraders

Acquired resistance is a significant challenge for targeted therapies, and molecular glue degraders are no exception. nih.gov Resistance to CRBN-based degraders can emerge through various mechanisms, most notably through the mutation or decreased expression of the CRBN gene itself. cullgen.comnih.gov Since CRBN is not functionally essential in all cell types, tumor cells can survive and proliferate even after turning off its expression, rendering the degrader ineffective. cullgen.com

A primary strategy to circumvent this is to develop degraders that recruit different E3 ligases. nih.gov As mentioned, utilizing E3 ligases that are functionally essential for cell survival is a promising approach, as cancer cells would be less likely to downregulate them. cullgen.com Diversifying the available E3 ligase toolbox would allow for therapeutic pivoting if resistance to a CRBN-based agent develops.

Another approach involves the rational design of next-generation immunomodulatory drugs (IMiDs) and molecular glues that may overcome resistance or possess activity in new indications by altering the repertoire of proteins recruited to CRBN. ub.edu Understanding the specific structural interactions within the ternary complex (E3 ligase:degrader:target protein) can reveal "functional hotspots" on the E3 ligase. researchgate.net Mutations in these hotspots can lead to selective resistance to one degrader while sensitivity to another is retained. This knowledge can guide the development of new agents that engage different interfaces on CRBN, potentially circumventing pre-existing resistance mutations. researchgate.net

Expansion of Degradable Target Protein Families

A major advantage of targeted protein degradation is its potential to address the "undruggable" proteome, which constitutes over 85% of disease-relevant proteins that lack the well-defined active sites required by traditional small-molecule inhibitors. nih.govpozescaf.com Molecular glues achieve this by inducing new protein-protein interactions, targeting proteins for degradation that may not have high-affinity binding pockets. nih.gov

The initial discovery of CRBN neosubstrates like IKZF1, IKZF3, and GSPT1 was largely serendipitous. uni-bonn.denih.gov Future research is focused on rational and scalable methods to expand the families of proteins that can be targeted. azolifesciences.com One key strategy is to gain a deeper understanding of the structural requirements for CRBN neosubstrate recognition. acs.org E3 ligases recognize their natural substrates via short peptide motifs known as degrons. icr.ac.uknih.gov Chemoproteomic approaches can help identify proteins with features that make them amenable to recruitment to CRBN, expanding the list of potential targets. nih.gov

Furthermore, the expansion into novel E3 ligases will inherently broaden the scope of potential targets, as each E3 ligase has its own set of natural substrates and structural requirements for interaction. icr.ac.uk By moving beyond CRBN and VHL, researchers can access new cellular machinery to target a wider array of pathogenic proteins. nih.gov

Integration of Artificial Intelligence and Machine Learning in Degrader Design

The rational design of molecular glues is exceptionally challenging due to the complex, multi-body nature of the ternary complex. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address this complexity. wisc.edu These computational approaches have the potential to revolutionize the discovery and optimization of degraders. acs.org

Predicting Protein Interactions: Deep learning models can predict the formation of protein-protein complexes and identify potential binding interfaces between an E3 ligase and a target protein. acs.org Tools like AlphaFold Multimer provide valuable insights into the 3D architecture of these complexes. acs.org

Identifying Binding Sites: Machine learning algorithms can predict potential binding sites for small molecules on protein surfaces, helping to identify regions where a molecular glue could be designed to engage both the E3 ligase and the target. acs.org

De Novo Design: Generative AI can be used to design novel molecular glue candidates tailored to interact with specific E3 ligases and target proteins. pozescaf.com These platforms can rapidly generate and evaluate vast chemical spaces to prioritize promising compounds for synthesis. receptor.ai

Predictive Modeling: AI models are used to predict crucial drug-like properties, such as permeability, solubility, and potential toxicity, early in the design process, helping to select candidates with a higher probability of success. pozescaf.com

Table 2: Application of AI/ML in Molecular Glue Degrader Design

AI/ML ApplicationDescriptionExample Platforms/Tools
Structure Prediction Predicts 3D structures of protein complexes to understand interactions. acs.orgAlphaFold Multimer acs.org
Binding Site Prediction Identifies potential regions on protein surfaces for small-molecule engagement. acs.orgMaSIF Site, MaSIF Search acs.org
Virtual Screening Screens large chemical libraries in silico to identify potential hits. receptor.aiReceptor.AI receptor.ai
Generative Design Creates novel molecules with desired properties for specific targets. pozescaf.comGlueXplorer biopharmatrend.com
Property Prediction Forecasts ADME/Tox properties to prioritize drug-like candidates. pozescaf.comAxDrug pozescaf.com

Exploration of New Chemical Space for CRBN Modulators

While the thalidomide-based phthalimide scaffold has been the cornerstone of CRBN-directed therapies, there is significant room for structural improvement and exploration of new chemical space. uni-bonn.de Research in this area aims to design novel CRBN ligands with improved characteristics, such as higher on-target affinity, greater selectivity for desired neosubstrates, and enhanced physicochemical properties like aqueous stability. uni-bonn.de

One approach involves focused combinatorial libraries, where a known CRBN-binding pharmacophore (like the glutarimide (B196013) moiety) is fused to diverse heterocyclic scaffolds. nih.govacs.org This strategy allows for the rapid generation and screening of new chemical entities to identify novel CRBN modulators with unique activity profiles, such as the selective degradation of GSPT1. acs.org

Another innovative strategy involves designing ligands inspired by the natural degrons of CRBN substrates. This has led to the development of "cyclimids," which are derived from the C-terminal cyclic imide degrons of CRBN's native targets. biorxiv.org These cyclimids exhibit distinct modes of interaction with CRBN and provide a modular platform for creating potent and selective bifunctional degraders. biorxiv.org By systematically screening different components of the E3 ligase-binding warhead, researchers can fine-tune the properties of the resulting degrader. biorxiv.org Probing the chemical space beyond traditional IMiD derivatives is crucial for developing the next generation of CRBN-mediated therapeutics with improved efficacy and novel mechanisms of action. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(2,6-dioxopiperidin-3-yl)benzamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling 2-bromobenzoic acid derivatives with 3-amino-2,6-dioxopiperidine. Key steps include:

  • Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) to generate the reactive acyl chloride or mixed anhydride intermediate.

  • Amide bond formation : React the activated acid with 3-amino-2,6-dioxopiperidine in the presence of a base (e.g., NaHCO₃ or pyridine) to neutralize by-products .

  • Purification : Wash with methanol/water mixtures to remove unreacted starting materials. Yields can be improved by optimizing solvent polarity (e.g., DMF vs. CH₂Cl₂) and temperature (room temp vs. reflux) .

    Table 1 : Comparison of Reaction Conditions and Yields

    SolventBaseTemperatureYield (%)Reference
    DMFPyridine0–25°C65–75
    CH₂Cl₂NaHCO₃Reflux50–60

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the dioxopiperidin ring (e.g., signals at δ 2.5–3.5 ppm for piperidinyl protons) and the benzamide moiety (aromatic protons at δ 7.0–8.0 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 323 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from differences in:

  • Functional group substitutions : For example, bromine at the ortho vs. para position alters steric and electronic properties, affecting target binding .
  • Assay conditions : Variations in cell lines (e.g., cancer vs. normal), concentrations, or incubation times. Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Data normalization : Use internal controls (e.g., IC₅₀ values relative to reference compounds) to standardize comparisons .

Q. What computational strategies are effective for predicting the ADMET properties of this compound?

  • Methodological Answer :

  • In silico modeling : Use tools like PISTACHIO and REAXYS to predict metabolic stability, cytochrome P450 interactions, and blood-brain barrier permeability .

  • Molecular docking : Simulate binding to targets like cereblon (CRBN), a key protein in immunomodulatory drug (IMiD) pathways, to rationalize anticancer activity .
    Table 2 : Predicted ADMET Properties

    PropertyPredictionTool Used
    LogP (lipophilicity)2.8PISTACHIO
    CYP3A4 InhibitionHighBKMS_METABOLIC
    Plasma Protein Binding85%REAXYS

Q. How can X-ray crystallography clarify the conformational flexibility of the dioxopiperidin ring in this compound?

  • Methodological Answer :

  • Crystal structure determination : Use SHELXL for refinement and SHELXS for structure solution. Key parameters include torsional angles of the dioxopiperidin ring and hydrogen-bonding interactions with the benzamide group .
  • Comparative analysis : Overlay structures of analogs (e.g., 2-fluoro vs. 2-bromo derivatives) to assess ring puckering and planarity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Scaffold diversification : Synthesize derivatives with substitutions at the benzamide (e.g., Br → Cl, F) and dioxopiperidin (e.g., methyl groups at C4) positions .

  • Biological testing : Prioritize assays relevant to known targets (e.g., TNF-α inhibition for anti-inflammatory activity or CRBN binding for anticancer effects) .
    Table 3 : SAR Trends in Anticancer Activity

    Substituent (Benzamide)IC₅₀ (μM)Target Protein
    2-Bromo0.45CRBN
    4-Fluoro1.2TNF-α

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.